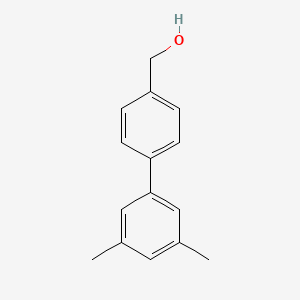

4-(3,5-Dimethylphenyl)benzyl alcohol

Description

4-(3,5-Dimethylphenyl)benzyl alcohol is a benzyl alcohol derivative featuring a 3,5-dimethylphenyl substituent at the para position of the benzyl group. Its molecular structure combines the aromaticity of the benzyl alcohol core with the steric and electronic effects of the dimethylphenyl group. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research, where its substituent pattern influences reactivity and solubility .

Properties

CAS No. |

885963-96-2 |

|---|---|

Molecular Formula |

C15H16O |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

[4-(3,5-dimethylphenyl)phenyl]methanol |

InChI |

InChI=1S/C15H16O/c1-11-7-12(2)9-15(8-11)14-5-3-13(10-16)4-6-14/h3-9,16H,10H2,1-2H3 |

InChI Key |

FGQPNLRLHZSJMO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)C2=CC=C(C=C2)CO)C |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=C(C=C2)CO)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Substitution Reactions

The hydroxymethyl group undergoes nucleophilic substitution under specific conditions:

Alkylation with Dimethyl Carbonate (DMC)

Reaction with DMC in the presence of NaX faujasite catalysts yields methyl ether derivatives:

text4-(3,5-Dimethylphenyl)benzyl alcohol + DMC → 4-(3,5-Dimethylphenyl)benzyl methyl ether

Conditions :

-

Temperature: 165–200°C

-

Catalyst: NaX zeolite (weight ratio 1.5:1 catalyst/substrate)

Mechanism :

-

Formation of a methoxy intermediate via zeolite-mediated nucleophilic attack.

Oxidation Reactions

The hydroxymethyl group is oxidizable to ketones or aldehydes:

Oxidation to 4-(3,5-Dimethylphenyl)benzaldehyde

Reagents :

Key Observations :

Elimination Reactions

Dehydration to form alkenes occurs under acidic or catalytic conditions:

POCl₃-Mediated Dehydration

Mechanism :

Conditions :

-

Reagent: POCl₃ in pyridine

-

Temperature: 0–25°C

Esterification

The alcohol reacts with acyl chlorides or anhydrides:

Acetylation with Acetic Anhydride

Reaction :

textThis compound + (Ac)₂O → 4-(3,5-Dimethylphenyl)benzyl acetate

Yield : 85–92% (reported for analogous benzyl alcohols)

Etherification via Radical Pathways

Radical-mediated coupling with acetamides forms propanamide derivatives:

Condensation with N,N-Dimethyl Acetamide

Conditions :

-

Catalyst: KOtBu (dual role as base/initiator)

-

Temperature: 170°C

Product : 3-Arylpropanamide

Yield : 40–76% (dependent on substituents)

Mechanistic Insights :

Mechanistic Highlights

-

Nucleophilic Substitution : The hydroxymethyl group participates in SN2 reactions, particularly with alkyl halides or activated carbonyls .

-

Radical Pathways : Potassium tert-butoxide initiates radical chains, enabling coupling with amides without transition metals .

-

Steric Effects : The 3,5-dimethylphenyl group moderately influences reaction rates in bulkier substrates (e.g., 15% reduced yield in ortho-substituted analogs) .

This compound’s versatility makes it valuable in synthesizing pharmaceuticals, agrochemicals, and polymer precursors. Experimental protocols emphasize temperature control and catalyst selection to optimize yields .

Comparison with Similar Compounds

3,5-Dimethylbenzyl Alcohol

- Structure : Benzyl alcohol with 3,5-dimethyl substitution directly on the aromatic ring.

- Molecular Formula : C₉H₁₂O (MW 136.19 g/mol) .

- Key Differences: Unlike 4-(3,5-Dimethylphenyl)benzyl alcohol, the dimethyl groups are attached directly to the benzyl alcohol ring rather than a separate phenyl group.

- Applications : Used as a pharmaceutical intermediate; less bulky structure may favor reactions requiring planar aromatic systems .

3,5-Di-tert-butyl-4-hydroxybenzyl Alcohol

- Structure : Benzyl alcohol with 3,5-di-tert-butyl and 4-hydroxy substituents.

- Molecular Formula : C₁₅H₂₄O₂ (MW 236.35 g/mol) .

- Key Differences :

- Bulky tert-butyl groups enhance thermal stability but reduce solubility in polar solvents.

- The 4-hydroxyl group introduces hydrogen-bonding capacity, absent in the target compound.

- Applications: Antioxidant applications (e.g., Ionox 100) due to phenolic hydroxyl group; steric bulk improves resistance to oxidation .

3,5-Dimethoxy-4-hydroxybenzyl Alcohol

- Structure : Benzyl alcohol with 3,5-dimethoxy and 4-hydroxy substituents.

- Molecular Formula : C₉H₁₂O₄ (MW 184.19 g/mol) .

- Key Differences :

- Methoxy groups are electron-donating, altering electronic properties compared to the electron-neutral methyl groups in the target compound.

- Higher polarity due to hydroxyl and methoxy groups enhances solubility in aqueous media.

- Applications: Potential use in natural product synthesis (e.g., lignin derivatives) and as a precursor for antioxidants .

3,5-Dihydroxybenzyl Alcohol

- Structure : Benzyl alcohol with 3,5-dihydroxy substituents.

- Molecular Formula : C₇H₈O₃ (MW 140.14 g/mol) .

- Key Differences :

- Two hydroxyl groups increase acidity (pKa ~8–10) and reactivity in oxidation reactions.

- Higher water solubility compared to the hydrophobic dimethylphenyl derivative.

- Applications: Biochemical research (e.g., enzyme inhibition studies) and synthesis of polyphenolic compounds .

Comparative Data Table

| Compound | Molecular Formula | MW (g/mol) | Key Substituents | Polarity | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₅H₁₆O | ~212.29* | 4-(3,5-dimethylphenyl) | Low | Organic synthesis, pharma |

| 3,5-Dimethylbenzyl alcohol | C₉H₁₂O | 136.19 | 3,5-dimethyl | Moderate | Pharma intermediates |

| 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol | C₁₅H₂₄O₂ | 236.35 | 3,5-tert-butyl, 4-hydroxy | Low | Antioxidants, polymers |

| 3,5-Dimethoxy-4-hydroxybenzyl alcohol | C₉H₁₂O₄ | 184.19 | 3,5-methoxy, 4-hydroxy | High | Natural product synthesis |

| 3,5-Dihydroxybenzyl alcohol | C₇H₈O₃ | 140.14 | 3,5-hydroxy | High | Biochemical research |

*Estimated based on structural analogs.

Research Findings and Key Insights

- Steric Effects : The 3,5-dimethylphenyl group in the target compound provides steric hindrance, reducing unwanted side reactions in coupling processes compared to less hindered analogs like 3,5-dimethylbenzyl alcohol .

- Electronic Properties: The absence of electron-withdrawing/donating groups (e.g., hydroxyl or methoxy) in this compound makes it less polar than derivatives like 3,5-dimethoxy-4-hydroxybenzyl alcohol, favoring its use in non-polar solvents .

- Thermal Stability : Bulky substituents (e.g., tert-butyl groups in 3,5-di-tert-butyl-4-hydroxybenzyl alcohol) enhance thermal stability, but the target compound’s balance of moderate bulk and simplicity may offer advantages in synthetic flexibility .

Preparation Methods

Palladium-Catalyzed Carbonylation and Reduction of Aryl Bromides (One-Pot Process)

One of the most authoritative and industrially relevant methods involves the palladium-catalyzed carbonylation of aryl bromides followed by reduction to yield benzyl alcohols. This method is described in patent literature and involves the following key steps:

- Starting Material: Aryl bromide derivative of this compound.

- Reaction Conditions: The aryl bromide is reacted with carbon monoxide (CO) and a formate salt (acting as a mild reductant) in the presence of a palladium catalyst.

- Solvent: Polar aprotic solvents such as dimethylformamide, N-methylpyrrolidone, or dimethylacetamide are preferred due to their ability to dissolve reactants and stabilize catalytic species.

- Process: The reaction proceeds via formylation of the aryl bromide to the corresponding benzaldehyde intermediate, which is then directly reduced in situ to the benzyl alcohol without isolation.

- Temperature and Pressure: Typically carried out at elevated temperatures (60–120 °C) and moderate CO pressures (30–70 bar).

- Outcome: The process can be conducted as a one-pot reaction, improving efficiency and reducing purification steps.

This method is highly selective, efficient, and scalable, making it suitable for preparing this compound and related benzyl alcohol derivatives.

| Parameter | Details |

|---|---|

| Catalyst | Palladium catalyst |

| Reductant | Formate salt |

| Solvent | Dimethylformamide, N-methylpyrrolidone, or Dimethylacetamide |

| Temperature | 60–120 °C |

| Pressure (CO) | 30–70 bar |

| Reaction Type | One-pot carbonylation and reduction |

| Intermediate | Benzaldehyde derivative |

| Advantages | High selectivity, one-pot, scalable |

Biocatalytic Reduction of Benzaldehyde Precursors

An alternative, more sustainable approach involves biocatalytic conversion of benzaldehyde intermediates to benzyl alcohols using whole-cell microbial systems or isolated enzymes:

- Microbial Systems: Certain bacteria and yeasts, such as Glutamicibacter arilaitensis and Hanseniaspora vineae, possess alcohol dehydrogenases and aldo-ketoreductases capable of reducing benzaldehydes to benzyl alcohols.

- Enzymatic Activity: NADP-oxidoreductase enzymes catalyze the reduction, often requiring cofactors like NADPH.

- Process Conditions: Reactions can be carried out in aqueous or biphasic systems (e.g., with hexane as an organic phase) to enhance substrate solubility and product recovery.

- Scale-Up: Fed-batch and continuous plug flow reactors with immobilized cells have been used to improve productivity.

- Yield and Productivity: While yields can be moderate (e.g., 7.6 mg benzyl alcohol/g glucose in engineered strains), process optimization is ongoing to enhance commercial viability.

This biocatalytic approach offers a green alternative to chemical synthesis, especially when starting from renewable resources or waste biomass, although it is less commonly applied specifically to this compound due to substrate specificity considerations.

| Parameter | Details |

|---|---|

| Biocatalyst | Whole-cell bacteria or yeast |

| Enzymes involved | NADP-oxidoreductases, alcohol dehydrogenases |

| Substrate | Benzaldehyde derivatives |

| Reaction medium | Aqueous or biphasic (e.g., hexane/water) |

| Reactor type | Fed-batch stirred reactor, continuous plug flow reactor |

| Advantages | Sustainable, mild conditions |

| Limitations | Lower yields, substrate specificity |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Applicability to this compound |

|---|---|---|---|

| Palladium-catalyzed carbonylation & reduction | High selectivity, one-pot, scalable, industrially proven | Requires high pressure CO, expensive catalyst | Direct and efficient preparation |

| Biocatalytic reduction | Sustainable, mild conditions, renewable feedstocks | Lower yields, substrate specificity, scale-up challenges | Potential but less common for substituted benzyl alcohols |

| Benzylation via 2-benzyloxypyridine | Mild conditions, convenient benzyl transfer | Multi-step, indirect route, requires hydrolysis | Indirect method, less efficient for direct preparation |

Summary and Research Findings

- The palladium-catalyzed carbonylation and reduction of aryl bromides remains the most authoritative and practical method for preparing this compound, offering a one-pot, high-yielding approach with broad substrate scope.

- Biocatalytic methods provide promising green alternatives, particularly for benzyl alcohol production from benzaldehyde intermediates, but require further optimization for industrial-scale preparation of substituted benzyl alcohols like this compound.

- Indirect methods involving benzyl transfer reagents such as 2-benzyloxypyridine offer synthetic versatility but are less direct and efficient for preparing benzyl alcohols specifically.

These findings are based on diverse sources including patent literature, peer-reviewed biocatalysis research, and synthetic organic methodology studies, ensuring a comprehensive and authoritative overview of preparation methods for this compound.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.